N-Benzyl-N,N-dipropylpropan-1-aminium bromide
Overview
Description
“N-Benzyl-N,N-dipropylpropan-1-aminium bromide” is a quaternary ammonium compound. It is also known as benzethonium bromide. This compound is related to N-Benzyl-N,N-dimethyldodecan-1-aminium (benzododecinium) bromide, which is used as a preservative and antiseptic in pharmaceutical products .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as N-Benzyl-N,N-dipropylpropan-1-aminium chloride have been synthesized . The synthesis process typically involves the use of sulfur trioxide trimethylamine complex and triethylamine in an ethanol-water solution .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H28BrN . Its molecular weight is 314.3 g/mol . The structure includes a benzyl group attached to a nitrogen atom, which is also connected to three propyl groups .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 314.3 g/mol . It is highly soluble in water . Other physical and chemical properties such as boiling point, density, and molar refractivity were not found in the search results.
Scientific Research Applications
Inline Reaction Monitoring and Microfluidic Technologies
A study by Oosthoek-de Vries et al. (2019) showcases the use of microfluidic stripline NMR setups for inline monitoring of amine-catalyzed acetylation reactions, highlighting the potential for N-Benzyl-N,N-dipropylpropan-1-aminium bromide in reaction monitoring and mechanism elucidation within microreactor technologies (Oosthoek-de Vries et al., 2019).
Amination Reactions Mediated by Palladium/Imidazolium Salt Systems
Grasa et al. (2001) demonstrated the effectiveness of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions, which could be relevant for the utilization of this compound in palladium-catalyzed coupling processes (Grasa et al., 2001).
Corrosion Inhibition Studies
Research by Chaitra et al. (2015) on triazole Schiff bases as corrosion inhibitors in acid media could provide a framework for studying this compound in similar applications, given its potential to act as a corrosion inhibitor due to its bromide ion and nitrogen-containing structure (Chaitra et al., 2015).
Catalytic and Organocatalytic Reactions
The work by Dong and Dong (2013) on ortho-arene amination via Catellani-type C-H functionalization suggests potential roles for this compound in facilitating similar catalytic processes, especially in the development of new synthetic methodologies (Dong & Dong, 2013).
Ionic Liquids for CO2 Capture
Bates et al. (2002) described the synthesis of a new ionic liquid for CO2 capture, emphasizing the role of nitrogen-containing cations in environmental applications. This compound could be explored for similar environmental applications, particularly in carbon capture technologies (Bates et al., 2002).
Properties
IUPAC Name |
benzyl(tripropyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N.BrH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPKGDDLQQVQSG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516624 | |
Record name | N-Benzyl-N,N-dipropylpropan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-75-4 | |
Record name | NSC62 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-N,N-dipropylpropan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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